(2S,3R)-tert-butyl 3-(tert-butoxy)-2-(3-((S)-1-(3-((R)-2-(tert-butoxy)-1-((tert-butoxycarbonyl)amino)ethyl)-1,2,4-oxadiazol-5-yl)-3-oxo-3-(tritylamino)propyl)ureido)butanoate
Description
The compound “(2S,3R)-tert-butyl 3-(tert-butoxy)-2-(3-((S)-1-(3-((R)-2-(tert-butoxy)-1-((tert-butoxycarbonyl)amino)ethyl)-1,2,4-oxadiazol-5-yl)-3-oxo-3-(tritylamino)propyl)ureido)butanoate” is a highly functionalized synthetic molecule characterized by:
- Multiple tert-butyl groups: These serve as steric protectants for ester, ether, and carbamate functionalities, enhancing stability against hydrolysis .
- 1,2,4-Oxadiazole ring: A heterocyclic moiety known for its role in modulating bioactivity and metabolic resistance .
While direct studies on this compound are absent in the provided evidence, its structural complexity aligns with synthetic strategies and bioactive motifs observed in related molecules.
Properties
IUPAC Name |
tert-butyl (2S,3R)-3-[(2-methylpropan-2-yl)oxy]-2-[[(1S)-1-[3-[(1R)-2-[(2-methylpropan-2-yl)oxy]-1-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]-1,2,4-oxadiazol-5-yl]-3-oxo-3-(tritylamino)propyl]carbamoylamino]butanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H66N6O9/c1-31(60-45(5,6)7)38(41(56)61-46(8,9)10)51-42(57)49-35(40-52-39(54-63-40)36(30-59-44(2,3)4)50-43(58)62-47(11,12)13)29-37(55)53-48(32-23-17-14-18-24-32,33-25-19-15-20-26-33)34-27-21-16-22-28-34/h14-28,31,35-36,38H,29-30H2,1-13H3,(H,50,58)(H,53,55)(H2,49,51,57)/t31-,35+,36+,38+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHNHPHRHTIAFNH-PWPBRQRBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)OC(C)(C)C)NC(=O)NC(CC(=O)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C4=NC(=NO4)C(COC(C)(C)C)NC(=O)OC(C)(C)C)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)OC(C)(C)C)NC(=O)N[C@@H](CC(=O)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C4=NC(=NO4)[C@H](COC(C)(C)C)NC(=O)OC(C)(C)C)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H66N6O9 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
871.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Functional Group Comparison
The compound’s tert-butyl-protected ester and carbamate groups are synthetically analogous to tert-butyl ((benzyloxy)carbonyl)-L-tyrosinate derivatives. For example, tert-butyl (2S)-3-(3-acetamido-3-methyl-2-oxo-2,3-dihydrobenzofuran-5-yl)-2-(((benzyloxy)carbonyl)amino)propanoate (3p) shares similar protective strategies, with tert-butyl groups enhancing lipophilicity and synthetic yield (60–70% via diphenyl phosphate catalysis) . Key differences include:
- Oxadiazole vs. Benzofuran : The 1,2,4-oxadiazole in the target compound may confer greater metabolic stability compared to benzofuran’s susceptibility to oxidative degradation.
- Tritylamino vs.
Table 1: Functional Group Comparison
Hydrogen-Bonding and Stability
Solid-state NMR studies on T-2 toxin (a trichothecene) reveal that hydrogen-bonding networks significantly influence conformational stability and biological activity . For the target compound:
- The ureido group may engage in water-bridged hydrogen bonds, akin to trichothecenes, enhancing solubility in aqueous environments.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
